![molecular formula C29H42N8O4S B1447082 H-Phe-D-met-arg-phe-NH2 CAS No. 84313-43-9](/img/structure/B1447082.png)
H-Phe-D-met-arg-phe-NH2
Overview
Description
“H-Phe-D-met-arg-phe-NH2” is a peptide compound . It is a molluscan neuropeptide isolated from the ganglia of Macrocallista nimbosa. This peptide seems to be involved in neuronal NO production in gastropoda .
Synthesis Analysis
The synthesis of “H-Phe-D-met-arg-phe-NH2” has been reported in several studies. For instance, it was synthesized and found to have the same HPLC retention times as the endogenous Phe-Met-Arg-Phe-NH2-immunoreactive peptides, thus confirming the assignment of phenylalaninamide to the COOH-terminal positions . Another study confirmed the structure of the native peptides and their methionyl sulfoxide derivative using fast-atom-bombardment and tandem mass spectrometry .
Molecular Structure Analysis
The molecular formula of “H-Phe-D-met-arg-phe-NH2” is C29H42N8O4S . The molecular weight is 598.8 g/mol . The compound contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .
Scientific Research Applications
Analgesic Development
H-Phe-D-met-arg-phe-NH2: has been studied for its potential as an analgesic. Research indicates that it can significantly prolong the tail-flick latency in mice, suggesting its effectiveness in pain management . Its analgesic effect at certain dosages surpasses that of morphine, highlighting its potential as a powerful painkiller with possible lower side effects due to its unique peptide structure .
Nanomedicine
The Phe-Phe motif, which is part of the compound’s structure, is used in nanomedicine for self-assembly into nanostructures and hydrogels . These structures have applications in drug delivery systems and biomaterials, offering new therapeutic paradigms. The compound’s ability to form stable structures at the nanoscale makes it a valuable tool for medical innovation .
Neuroscience
In neuroscience, H-Phe-D-met-arg-phe-NH2 is recognized for its role in modulating neuronal activity. It has been shown to cause depolarizing responses in certain neurons, which could have implications for understanding neural signaling and developing treatments for neurological disorders .
Molecular Biology
The compound’s stability and resistance to enzymatic degradation make it a candidate for various molecular biology applications. It can be used in the development of stable peptide-based tools for probing cellular processes or as a component in the synthesis of more complex molecules .
Clinical Research
In clinical research, H-Phe-D-met-arg-phe-NH2 is being explored for its therapeutic properties. Its potential for treating conditions such as chronic pain and its role in cardiac activity regulation are of particular interest .
Drug Development
The compound is also being investigated in drug development for its opioid receptor activity. It could lead to the creation of new classes of drugs that act on opioid receptors with fewer side effects compared to traditional opioids .
Mechanism of Action
Target of Action
H-Phe-D-met-arg-phe-NH2, also known as FMRFamide, is a neuropeptide that primarily targets the FMRFamide activated sodium channels (FaNaCs) in both invertebrates and vertebrates . These channels belong to the ENaC/DEG superfamily of ion channels . The role of these channels is to regulate the flow of sodium ions across the cell membrane, which is crucial for various physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
FMRFamide binds directly to the FaNaCs, causing a conformational change that opens the channel and allows sodium ions to flow into the cell . The binding of FMRFamide to FaNaCs involves a pocket at the top of each subunit of the channel, with residues from neighboring subunits also participating . The binding of FMRFamide causes the binding pocket to collapse, inducing a large local conformational rearrangement .
Biochemical Pathways
The activation of FaNaCs by FMRFamide affects several biochemical pathways. In the heart of certain species, for example, the increased sodium influx caused by FMRFamide activation of FaNaCs leads to an increase in the force and frequency of the heartbeat . This is thought to involve a biochemical pathway that increases cytoplasmic cAMP in the ventricular region .
properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-XQUALCHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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